molecular formula C7H11NOS B117163 (4-Isopropylthiazol-2-yl)methanol CAS No. 156589-83-2

(4-Isopropylthiazol-2-yl)methanol

Cat. No. B117163
M. Wt: 157.24 g/mol
InChI Key: YJTSEYDGJPGJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Isopropylthiazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(4-isopropylthiazol-2-yl)ethanol or ITZ. It is a colorless liquid with a molecular formula of C8H11NOS and a molecular weight of 169.25 g/mol.

Mechanism Of Action

The mechanism of action of (4-Isopropylthiazol-2-yl)methanol is not fully understood. However, studies have suggested that it may inhibit the growth of microorganisms by disrupting their cell membranes. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that (4-Isopropylthiazol-2-yl)methanol has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. In addition, it has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using (4-Isopropylthiazol-2-yl)methanol in lab experiments is its potential as a chiral auxiliary in organic synthesis. It may also have applications in antimicrobial and anti-inflammatory drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on (4-Isopropylthiazol-2-yl)methanol. One area of interest is its potential use in developing new antimicrobial and anti-inflammatory drugs. It may also have applications in other fields, such as agriculture and food preservation. Further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

(4-Isopropylthiazol-2-yl)methanol has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been investigated for its potential use as a chiral auxiliary in organic synthesis.

properties

CAS RN

156589-83-2

Product Name

(4-Isopropylthiazol-2-yl)methanol

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(4-propan-2-yl-1,3-thiazol-2-yl)methanol

InChI

InChI=1S/C7H11NOS/c1-5(2)6-4-10-7(3-9)8-6/h4-5,9H,3H2,1-2H3

InChI Key

YJTSEYDGJPGJPR-UHFFFAOYSA-N

SMILES

CC(C)C1=CSC(=N1)CO

Canonical SMILES

CC(C)C1=CSC(=N1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4.5 g of 2-carboethoxy-4-(1-methylethyl)thiazole, 100 ml of ethyl alcohol and 1.1 g of sodium borohydride was heated to reflux for 4 hr. The reaction mixture was then condensed to one half of the original volume in vacuo, diluted with 150 ml of water and extracted with methylene chloride. The combined extracts were washed with water, dried (MgSO4) and condensed in vacuo to give 4.0 g of 4-(1-methylethyl)-2-thiazole methanol; m.p. 80°-82° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the procedure of Example 5B, but replacing ethyl 2-isopropyl-4-thiazolecarboxylate with methyl 4-isopropylthiazole-2-carboxylate provided, after silica gel chromatography using 2% methanol in chloroform, the desired compound (Rf 0.3, 5% methanol in chloroform) in 96% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
5%

Synthesis routes and methods III

Procedure details

Sodium borohydride (40.4 g, 1.07 mol) was added in portions over 5-6 min to a cooled (5° C.) solution of 4-(1-methylethyl)thiazole-2-carboxylic acid ethyl ester (Example 12; 193 g, 0.97 mol) in ethanol (1.0 L). The solution was allowed then to stir at room temperature overnight. Examination of the reaction by tlc showed that a minor amount of starting ester remained. A second portion of sodium borohydride (4.0 g, 107 mmol) was added and after the mixture was stirred at ambient temperature for 40 min, the volatiles were removed under reduced pressure. Water (1.5 L) was added and the mixture was adjusted to pH 5-6 using acetic acid, then was extracted with chloroform (3×500 mL). The organic extracts were washed with brine (500 mL), dried (MgSO4), filtered and concentrated in vacuo to give 125 g of the crude alcohol as an oil. The oil was slurried in diethyl ether/hexane (1:19, 500 mL) and after the mixture was cooled, the resulting solids were collected by filtration, were washed with hexane and dried to give 4-(1-methylethyl)thiazole-2-methanol (102.6 g, 67.4% yield).
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.